

Unveiling Off-Target Interactions of (R)-Fasiglifam: A Technical Guide Beyond GPR40

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Compound of Interest

Compound Name: (R)-Fasiglifam

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For Researchers, Scientists, and Drug Development Professionals

(R)-Fasiglifam (TAK-875), a once-promising selective agonist of G protein-coupled receptor 40 (GPR40/FFAR1) for the treatment of type 2 diabetes, was discontinued in Phase III clinical trials due to concerns of drug-induced liver injury (DILI). Subsequent investigations have revealed that this hepatotoxicity is not an on-target effect mediated by GPR40 but rather stems from a combination of off-target cellular interactions. This technical guide provides an in-depth exploration of these off-target mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved in **(R)-Fasiglifam**-induced hepatotoxicity.

Executive Summary

The liver injury associated with **(R)-Fasiglifam** is multifactorial, primarily attributed to three interconnected off-target phenomena:

- **Metabolic Activation:** **(R)-Fasiglifam** is metabolized in the liver to a reactive acyl glucuronide (AG) metabolite. This metabolite, and potentially an acyl-CoA thioester intermediate, can covalently bind to hepatic proteins, a known risk factor for idiosyncratic DILI.[1][2]
- **Inhibition of Hepatobiliary Transporters:** Both **(R)-Fasiglifam** and its acyl glucuronide metabolite inhibit key hepatic uptake and efflux transporters. This disruption of bile acid and bilirubin homeostasis can lead to cholestatic liver injury.[2][3][4]

- Mitochondrial Dysfunction: **(R)-Fasiglifam** has been demonstrated to impair mitochondrial function by inhibiting the electron transport chain, leading to cellular stress.[\[2\]](#)
- Reactive Oxygen Species (ROS) Generation: The compound has been shown to induce the generation of reactive oxygen species in hepatocytes, a process that appears to be dependent on GPR40.[\[5\]](#)[\[6\]](#)

This document will dissect each of these mechanisms, providing the available quantitative data and the experimental methodologies used to elucidate them.

Quantitative Data on Off-Target Interactions

The following tables summarize the key quantitative findings from studies on **(R)-Fasiglifam**'s off-target effects.

Table 1: Inhibition of Human Hepatobiliary Transporters by **(R)-Fasiglifam** and its Acyl Glucuronide Metabolite

Transporter	Substrate	Inhibitor	IC50 (μM)	Source
Efflux Transporters				
BSEP	Taurocholate	(R)-Fasiglifam	Similar potency to TAK-875AG	[2]
MRP2	CDCF	(R)-Fasiglifam	48.1	[7]
MRP2	Vinblastine	(R)-Fasiglifam	2.41	[3][4]
MRP2	-	TAK-875-AG	Similar potency to TAK-875	[2]
MRP3	Estradiol-β-glucuronide	(R)-Fasiglifam	31.8	[7]
MRP3	Estradiol-β-glucuronide	TAK-875-AG	0.21	[2]
MRP4	DHEAS	(R)-Fasiglifam	Similar potency to TAK-875AG	[2]
Uptake Transporters				
NTCP	Taurocholate	(R)-Fasiglifam	10.9	[3][4]
OATP1B1	Atorvastatin	(R)-Fasiglifam	2.28	[3][4]
OATP1B3	Atorvastatin	(R)-Fasiglifam	3.98	[3][4]

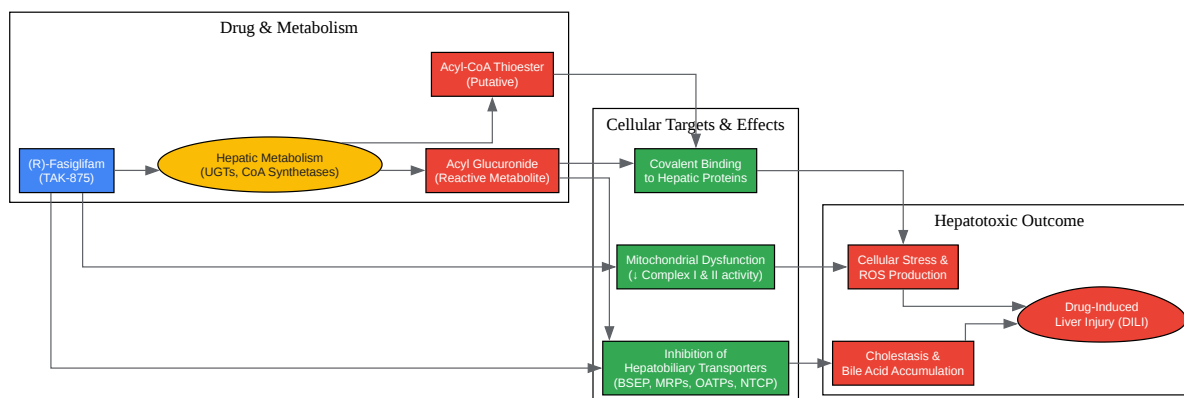
CDCF: 5(6)-carboxy-2',7'-dichlorofluorescein; DHEAS: Dehydroepiandrosterone sulfate

Table 2: Covalent Binding and Cytotoxicity of **(R)-Fasiglifam**

Parameter	Cell Type	Value	Conditions	Source
Covalent Binding	Human Hepatocytes	69.1 ± 4.3 pmole/mg protein	10 µM ¹⁴ C-TAK-875	[1]
Covalent Binding Burden	Human Hepatocytes	2.0 mg/day	Estimated from in vitro data	[1][2]
Cytotoxicity (TC50)	Human Primary Hepatocytes (2D)	56 to 68 µM	24-48 hour treatment	[8]
Cytotoxicity (TC50)	HepG2 Cells	~50 µM	48 hour treatment	[9]

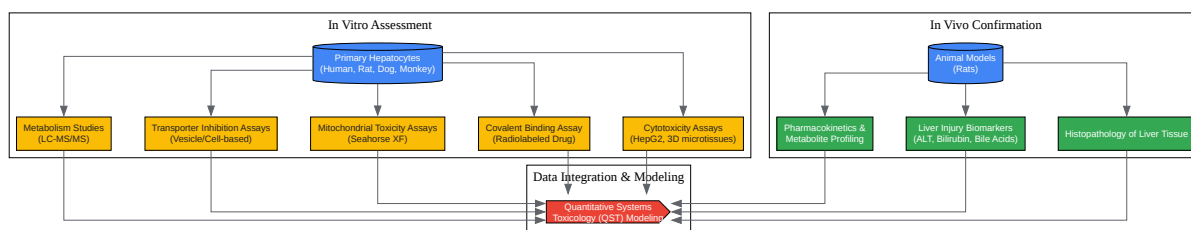
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed in this guide.



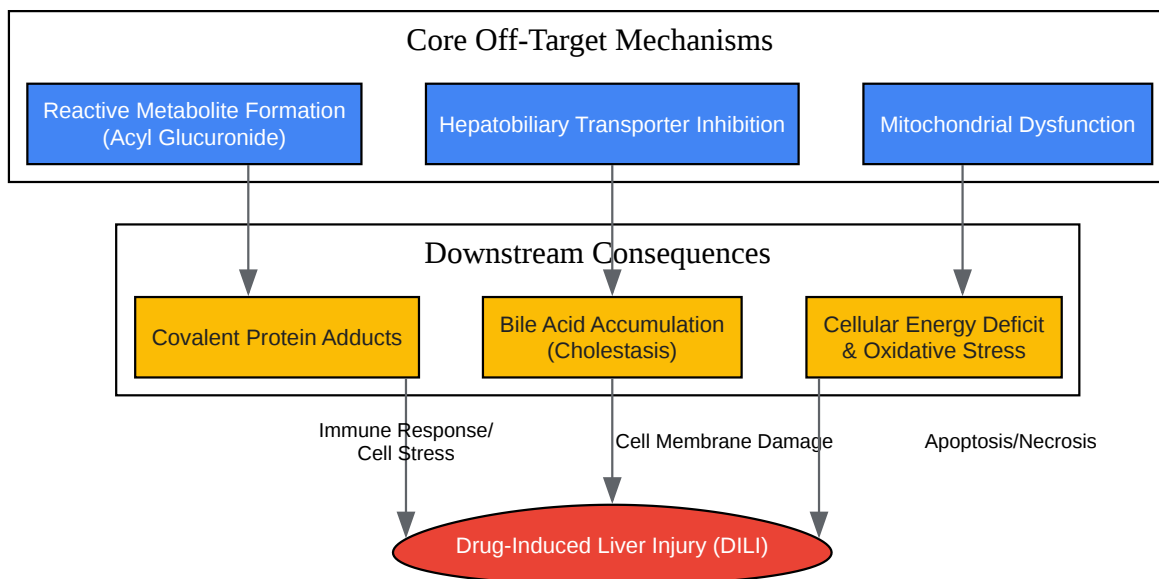
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Figure 1: Signaling pathway of **(R)-Fasiglifam**-induced hepatotoxicity.



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Figure 2: Experimental workflow for investigating hepatotoxicity.



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Figure 3: Logical relationship of off-target mechanisms leading to DILI.

Detailed Experimental Protocols

This section outlines the methodologies for the key experiments used to identify the off-target liabilities of **(R)-Fasiglifam**.

Covalent Binding Assay in Human Hepatocytes

Objective: To quantify the extent of irreversible binding of **(R)-Fasiglifam** to hepatocyte proteins, indicating the formation of reactive metabolites.

Methodology:[\[1\]](#)

- Cell Culture: Cryopreserved human hepatocytes are thawed and plated at a concentration of 1×10^6 cells/mL in Krebs-Henseleit buffer (KHB).
- Incubation: Hepatocytes are incubated in triplicate with $10 \mu\text{M}$ ^{14}C -labeled **(R)-Fasiglifam** for 4 hours at 37°C in a humidified incubator with 5% CO_2 .
- Protein Precipitation and Washing:
 - Following incubation, the cells are pelleted and washed multiple times with ice-cold acetonitrile to precipitate proteins and remove unbound drug.
 - The protein pellet is further washed with a mixture of methanol and water to ensure complete removal of non-covalently bound radioactivity.
- Protein Solubilization and Quantification:
 - The final protein pellet is solubilized in 1N NaOH.
 - An aliquot is taken for protein concentration determination using a standard method (e.g., BCA assay).
 - Another aliquot is mixed with scintillation cocktail for quantification of radioactivity using a liquid scintillation counter.

- **Data Analysis:** The amount of covalently bound drug is expressed as picomoles of drug equivalent per milligram of protein. This value is then used to calculate the covalent binding burden (mg/day).

Hepatobiliary Transporter Inhibition Assays

Objective: To determine the inhibitory potential of **(R)-Fasiglifam** and its metabolites on key hepatic uptake and efflux transporters.

Methodology for Efflux Transporters (e.g., MRP2) using Vesicle Assays:[\[3\]](#)[\[4\]](#)

- **Vesicle Preparation:** Membrane vesicles from HEK293 cells overexpressing the transporter of interest (e.g., MRP2) are used.
- **Incubation:** Vesicles are incubated with a specific probe substrate (e.g., vinblastine for MRP2) and varying concentrations of the inhibitor (**(R)-Fasiglifam**) in an appropriate buffer at 37°C.
- **Termination of Transport:** The transport reaction is stopped by adding ice-cold buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation medium.
- **Quantification:** The amount of substrate transported into the vesicles is quantified, typically using a radiolabeled substrate and liquid scintillation counting.
- **Data Analysis:** The percentage of inhibition at each concentration of the inhibitor is calculated relative to a vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Methodology for Uptake Transporters (e.g., OATP1B1) using Cell-based Assays:[\[3\]](#)[\[4\]](#)

- **Cell Culture:** HEK293 cells stably transfected with the transporter of interest (e.g., OATP1B1) are cultured in appropriate media.
- **Uptake Experiment:**
 - Cells are pre-incubated with buffer containing varying concentrations of the inhibitor (**(R)-Fasiglifam**).

- The uptake is initiated by adding the probe substrate (e.g., atorvastatin for OATP1B1).
- After a defined incubation period at 37°C, the uptake is terminated by washing the cells with ice-cold buffer.
- Cell Lysis and Quantification: The cells are lysed, and the intracellular concentration of the substrate is quantified using LC-MS/MS.
- Data Analysis: The inhibition of uptake is calculated, and the IC50 value is determined as described for the efflux transporter assay.

Mitochondrial Respiration Assay

Objective: To assess the effect of **(R)-Fasiglifam** on mitochondrial function by measuring the oxygen consumption rate (OCR).

Methodology (Seahorse XFe96 Analyzer):[\[1\]](#)

- Cell Culture: HepG2 cells are seeded in Seahorse XFe96-well culture plates and allowed to attach overnight.
- Assay Preparation: The cell culture medium is replaced with Seahorse assay medium supplemented with glucose, glutamine, and pyruvate. The cells are equilibrated in a non-CO₂ incubator.
- Compound Treatment: **(R)-Fasiglifam** (at concentrations ranging from 0.1 to 100 µM) is injected into the wells, and the oxygen consumption rate (OCR) is measured in real-time.
- Mitochondrial Stress Test: A mitochondrial stress test can be performed by sequential injections of oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively). This allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
- Data Analysis: The OCR values are normalized to cell number or protein content. The effect of **(R)-Fasiglifam** on different parameters of mitochondrial respiration is then quantified and compared to vehicle-treated controls.

Conclusion

The withdrawal of **(R)-Fasiglifam** from clinical development underscores the critical importance of a thorough investigation of off-target pharmacology, particularly for compounds that undergo significant hepatic metabolism. The hepatotoxicity of **(R)-Fasiglifam** is a clear example of a "perfect storm" of off-target effects, including the formation of reactive metabolites, inhibition of vital hepatobiliary transporters, and mitochondrial impairment. The data and methodologies presented in this guide provide a framework for understanding and investigating such compound-related toxicities, which is essential for the development of safer medicines. By applying these principles, researchers can better anticipate and mitigate the risks of drug-induced liver injury in future drug development programs.

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